

Application Notes and Protocols for the Preparation of Dichloralphenazone Reference Standards

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Compound of Interest

Compound Name: *Dichloralphenazone*

Cat. No.: *B1670458*

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Introduction

Dichloralphenazone is a molecular complex of the analgesic antipyrine and the sedative chloral hydrate in a 1:2 molar ratio.[1][2] It is utilized in combination therapies for the management of tension and migraine headaches.[3][4] The sedative properties are attributed to chloral hydrate, which is metabolized to trichloroethanol, a central nervous system depressant, while the analgesic effects are due to antipyrine's inhibition of cyclooxygenase (COX) enzymes.[5][6] As a Schedule IV controlled substance in the United States, the accurate preparation and characterization of **Dichloralphenazone** reference standards are crucial for quality control, analytical method development, and regulatory compliance in a laboratory setting.[7][8]

This document provides detailed protocols for the synthesis, purification, and comprehensive analytical characterization of **Dichloralphenazone** reference standards.

Synthesis of Dichloralphenazone

The synthesis of **Dichloralphenazone** is achieved through the direct complexation of antipyrine and chloral hydrate.[5]

2.1 Materials and Reagents

- Antipyrine (Phenazone), $\geq 99\%$ purity
- Chloral Hydrate, $\geq 99\%$ purity
- Ethanol, absolute
- Deionized Water

2.2 Equipment

- Round-bottom flask
- Magnetic stirrer with heating mantle
- Condenser
- Büchner funnel and flask
- Vacuum pump
- Drying oven

2.3 Synthesis Protocol

- In a round-bottom flask, dissolve 18.82 g (0.1 mol) of antipyrine in 50 mL of absolute ethanol with gentle warming and stirring.
- In a separate beaker, dissolve 33.08 g (0.2 mol) of chloral hydrate in 30 mL of deionized water.
- Slowly add the chloral hydrate solution to the stirring antipyrine solution at room temperature.
- A white precipitate of **Dichloralphenazone** will begin to form.
- Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.
- Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
- Collect the white crystalline product by vacuum filtration using a Büchner funnel.

- Wash the crystals with two 20 mL portions of cold deionized water.
- Dry the product in a vacuum oven at 50°C to a constant weight.

Purification of Dichloralphenazone

Purification of the synthesized **Dichloralphenazone** is essential to achieve the high purity required for a reference standard. Recrystallization is a suitable method for this purpose.

3.1 Recrystallization Protocol

- Dissolve the crude **Dichloralphenazone** in a minimal amount of hot ethanol (approximately 60°C).
- If any undissolved particles remain, hot-filter the solution.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to promote crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified **Dichloralphenazone** reference standard in a vacuum oven at 50°C to a constant weight.

Analytical Characterization

A comprehensive analytical characterization is required to confirm the identity, purity, and potency of the prepared **Dichloralphenazone** reference standard.

4.1 Physical Properties

The prepared **Dichloralphenazone** should be a white, microcrystalline powder.[3]

4.2 Titrimetric Analysis (Assay)

The following titrimetric procedures are adapted from the United States Pharmacopeia (USP) monograph for **Dichloralphenazone**.

Assay Procedure 1:

- Accurately weigh approximately 1500 mg of **Dichloralphenazone** and transfer to a beaker.
- Add 10 mL of water and 20.0 mL of 0.5 N sodium hydroxide VS.
- Allow to stand for 2 minutes.
- Titrate with 0.5 N sulfuric acid VS to a colorless phenolphthalein endpoint.
- Titrate this neutralized solution with 0.1 N silver nitrate VS, using potassium chromate TS as the indicator.
- To the volume of 0.5 N sulfuric acid used in the first titration, add four-fifteenths of the volume of 0.1 N silver nitrate used in the second titration, and subtract the sum from the volume of 0.5 N sodium hydroxide added.
- Each mL of 0.5 N sodium hydroxide represented by the difference is equivalent to 129.8 mg of $C_{15}H_{18}Cl_6N_2O_5$.

Assay Procedure 2:

- Accurately weigh approximately 400 mg of **Dichloralphenazone** and transfer to a 125-mL conical flask.
- Add 20 mL of a 1 in 10 solution of sodium acetate and swirl to dissolve.
- Add 25.0 mL of 0.1 N iodine VS and allow to stand in the dark for 20 minutes, with occasional gentle swirling.
- Add 10 mL of chloroform, rinsing the flask walls, and swirl until the precipitate dissolves.
- Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

- Perform a blank titration.
- The difference between the titrations represents the amount of iodine consumed.
- Each mL of 0.1 N iodine consumed is equivalent to 25.95 mg of $C_{15}H_{18}Cl_6N_2O_5$.

The difference between the percentages calculated from Assay procedure 1 and Assay procedure 2 should not be more than 1.5%.

4.3 Chromatographic Analysis

4.3.1 High-Performance Liquid Chromatography (HPLC)

- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size
- Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 μ L
- Column Temperature: 30°C
- Sample Preparation: Dissolve an accurately weighed quantity of **Dichloralphenazone** in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

4.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

- Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 μ m film thickness
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 40-600 m/z
- Sample Preparation: Dissolve an accurately weighed quantity of **Dichloralphenazone** in methanol to obtain a concentration of approximately 1 mg/mL.

4.4 Spectroscopic Analysis

4.4.1 Infrared (IR) Spectroscopy

Record the IR spectrum of the **Dichloralphenazone** reference standard and compare it to a reference spectrum. The spectrum should exhibit characteristic absorption bands for the functional groups present in both antipyrine and chloral hydrate.

4.4.2 UV-Visible Spectroscopy

- Solvent: Methanol
- Procedure: Prepare a solution of **Dichloralphenazone** in methanol with a concentration of approximately 10 µg/mL. Record the UV-Vis spectrum from 200 to 400 nm. The spectrum is expected to show an absorption maximum characteristic of the antipyrine chromophore.

Stability and Storage

5.1 Stability Studies

Forced degradation studies should be performed to establish the stability-indicating nature of the analytical methods.[9] Long-term stability studies should be conducted under controlled conditions to determine the retest period of the reference standard.[10][11]

Table 1: Forced Degradation Study Conditions

Condition	Description
Acid Hydrolysis	0.1 N HCl at 60°C for 24 hours
Base Hydrolysis	0.1 N NaOH at 60°C for 24 hours
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	105°C for 48 hours
Photostability	Exposed to ICH-compliant light conditions

Table 2: Long-Term Stability Study Protocol

Storage Condition	Testing Time Points
25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24, 36 months
40°C ± 2°C / 75% RH ± 5% RH	0, 1, 3, 6 months

5.2 Storage Recommendations

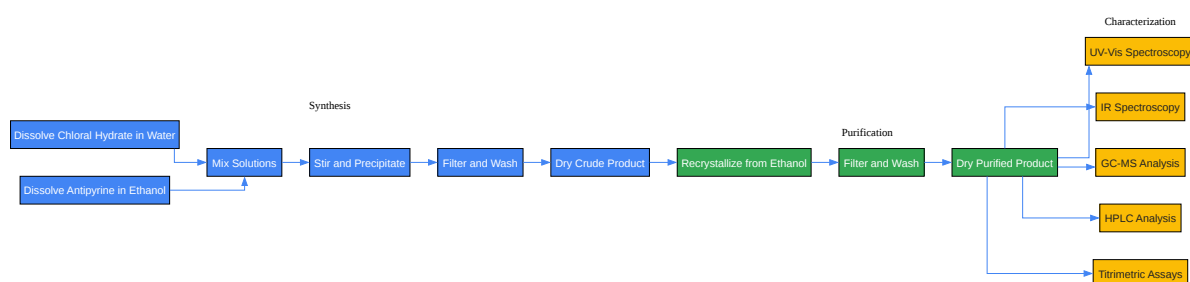
Dichloralphenazone reference standards should be stored in well-closed containers, protected from light and moisture, at controlled room temperature (20-25°C).[3]

Data Presentation

Table 3: Analytical Characterization Summary of **Dichloralphenazone** Reference Standard

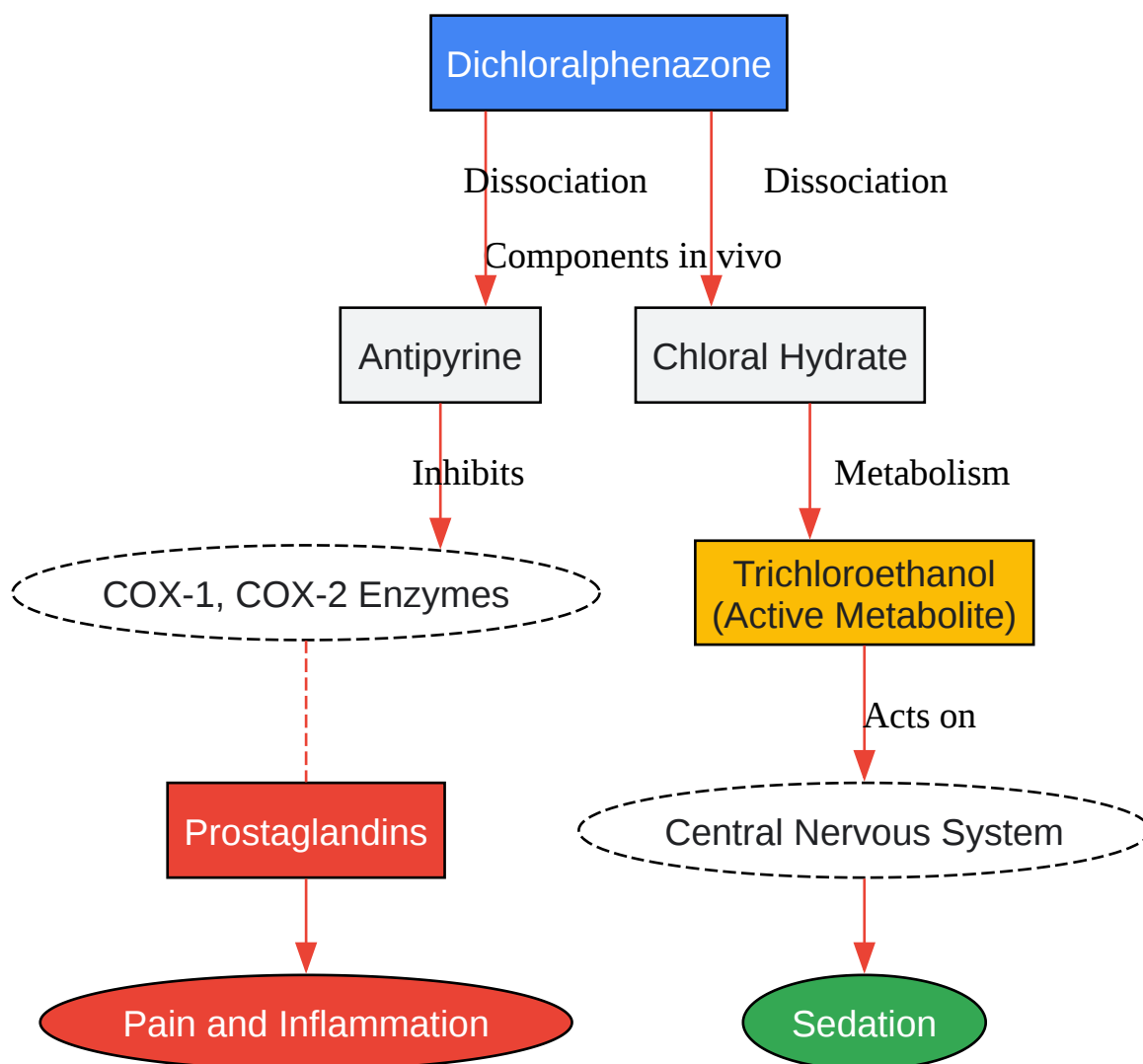
Test	Specification	Result
Appearance	White, microcrystalline powder	Conforms
Assay (Titration 1)	97.0% - 103.0%	99.8%
Assay (Titration 2)	97.0% - 103.0%	99.5%
Purity (HPLC)	≥ 99.0%	99.7%
Identification (IR)	Conforms to reference spectrum	Conforms
Identification (UV-Vis)	λ_{max} at approx. 240 nm and 270 nm	Conforms
Loss on Drying	≤ 0.5%	0.2%
Residue on Ignition	≤ 0.1%	<0.1%

Mandatory Visualizations



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Caption: Experimental workflow for **Dichloralphenazone** reference standard preparation.



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Caption: Mechanism of action of **Dichloralphenazone** components.

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